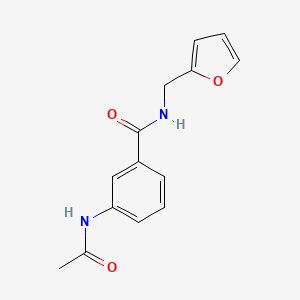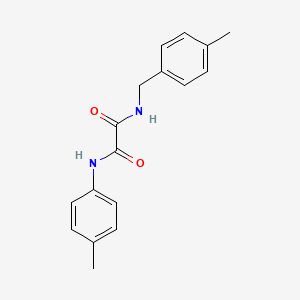
1-methyl-4-(4-methylbenzyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-(4-methylbenzyl)-1,4-diazepane, also known as L-655,708, is a selective antagonist of the GABA-A receptor α5 subtype. This compound is widely used in scientific research to investigate the role of the GABA-A receptor α5 subtype in various physiological and pathological processes.
Wirkmechanismus
1-methyl-4-(4-methylbenzyl)-1,4-diazepane acts as a selective antagonist of the GABA-A receptor α5 subtype. This receptor subtype is primarily expressed in the hippocampus, a brain region that is involved in learning and memory processes. By blocking the activity of this receptor subtype, 1-methyl-4-(4-methylbenzyl)-1,4-diazepane can enhance cognitive function and improve memory performance.
Biochemical and Physiological Effects:
1-methyl-4-(4-methylbenzyl)-1,4-diazepane has been shown to have several biochemical and physiological effects. This compound can enhance synaptic plasticity and improve long-term potentiation in the hippocampus, which is important for learning and memory processes. Additionally, 1-methyl-4-(4-methylbenzyl)-1,4-diazepane can increase the release of acetylcholine, a neurotransmitter that is important for cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methyl-4-(4-methylbenzyl)-1,4-diazepane in lab experiments is its selectivity for the GABA-A receptor α5 subtype. This allows researchers to investigate the specific role of this receptor subtype in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-methyl-4-(4-methylbenzyl)-1,4-diazepane. One area of research is the development of more selective and potent antagonists of the GABA-A receptor α5 subtype. Additionally, future research can investigate the potential therapeutic applications of this compound in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Finally, more studies are needed to investigate the long-term effects of this compound on cognitive function and brain health.
Synthesemethoden
The synthesis of 1-methyl-4-(4-methylbenzyl)-1,4-diazepane involves several steps, including the reaction of 4-methylbenzylamine with 2-bromoacetophenone to form 1-(4-methylbenzyl)-2-bromoacetophenone. This intermediate is then reacted with 1-methyl-1,4-diazepane in the presence of a base to form the final product.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-(4-methylbenzyl)-1,4-diazepane is widely used in scientific research to investigate the role of the GABA-A receptor α5 subtype in various physiological and pathological processes. This compound has been shown to have potential therapeutic applications in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
1-methyl-4-[(4-methylphenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-13-4-6-14(7-5-13)12-16-9-3-8-15(2)10-11-16/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIBWUOPTHOTOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B4955295.png)

![isopropyl 6-methyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955306.png)

![N~2~-cyclohexyl-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4955325.png)


![4-tert-butyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4955338.png)


![N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4955370.png)

![5-(4-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine hydrochloride](/img/structure/B4955384.png)